(4-Butan-2-yloxyphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone
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Overview
Description
(4-Butan-2-yloxyphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butan-2-yloxyphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the triazole moiety: This step often involves a click chemistry reaction, such as the Huisgen cycloaddition, between an azide and an alkyne.
Introduction of the butan-2-yloxyphenyl group: This can be done through etherification reactions using appropriate phenol and alkyl halide precursors.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This often includes the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the butan-2-yloxy group.
Reduction: Reduction reactions can occur at the triazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-Butan-2-yloxyphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential as a ligand in receptor binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Butan-2-yloxyphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(4-Butan-2-yloxyphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone analogs: Compounds with similar structures but different substituents.
Other piperidine derivatives: Compounds like piperidine-4-carboxylic acid or piperidine-3-carboxamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(4-butan-2-yloxyphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-3-15(2)25-18-8-6-17(7-9-18)19(24)22-11-4-5-16(13-22)14-23-12-10-20-21-23/h6-10,12,15-16H,3-5,11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJUXTVVHZHUHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)N2CCCC(C2)CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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